Stannane, ((phenylsulfonyl)methyl)tributyl-

Description

Introduction and Chemical Identity

Classification and Chemical Family

Stannane, ((phenylsulfonyl)methyl)tributyl-, is classified as a triorganotin compound within the broader organotin family of organometallic substances. Organotin compounds constitute a diverse group of chemical species characterized by direct tin-carbon bonds, and they are systematically categorized according to the number of organic substituents attached to the central tin atom. The classification system divides organotin compounds into four principal categories: mono-, di-, tri-, and tetraorganotin compounds, each exhibiting distinct chemical and physical properties that correlate with their degree of organic substitution.

Within this classification framework, triorganotin compounds occupy a particularly significant position due to their enhanced stability compared to lower substituted analogs and their demonstrated utility in various synthetic applications. The triorganotin class is characterized by the presence of three organic groups bonded to a tetravalent tin center, leaving one coordination site available for interaction with additional ligands or substrates. This structural arrangement confers upon triorganotin compounds their characteristic reactivity patterns and makes them valuable intermediates in organic synthesis protocols.

The phenylsulfonylmethyl substituent in this particular compound introduces additional complexity to the standard triorganotin framework, incorporating both aromatic and sulfonyl functional groups that can participate in specialized chemical transformations. This functional group diversity positions the compound at the intersection of organotin chemistry and organosulfur chemistry, creating opportunities for unique reactivity patterns not observed in simpler triorganotin derivatives.

Nomenclature and Identifiers

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organometallic naming conventions, designating it as stannane, ((phenylsulfonyl)methyl)tributyl-. This nomenclature reflects the hierarchical approach to naming organotin compounds, where "stannane" serves as the parent name indicating the presence of tin as the central atom. The substitution pattern is then specified through systematic listing of the organic substituents attached to the tin center.

The nomenclature construction begins with identification of the tin-containing core as "stannane," followed by specification of the organic substituents in alphabetical order according to established conventions. The three butyl groups are collectively designated as "tributyl," while the phenylsulfonylmethyl group is specified as "((phenylsulfonyl)methyl)" to clearly indicate the connectivity and functional group arrangement. This systematic approach ensures unambiguous identification of the compound structure and facilitates communication within the scientific community.

Alternative acceptable nomenclature variants include "Stannane, tributyl[(phenylsulfonyl)methyl]-" and "(Benzenesulfonyl)methylstannane," which represent equivalent structural descriptions using different organizational approaches to substituent listing. These nomenclature variations reflect the flexibility inherent in systematic chemical naming while maintaining structural clarity and precision.

Properties

IUPAC Name |

benzenesulfonylmethyl(tributyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O2S.3C4H9.Sn/c1-10(8,9)7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMZBIJQYOEJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185064 | |

| Record name | Stannane, ((phenylsulfonyl)methyl)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31126-39-3 | |

| Record name | Stannane, ((phenylsulfonyl)methyl)tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031126393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, ((phenylsulfonyl)methyl)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of stannane, ((phenylsulfonyl)methyl)tributyl- typically involves the reaction of tributyltin hydride with a phenylsulfonylmethyl precursor. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive organotin compound.

Industrial Production Methods

Industrial production of stannane, ((phenylsulfonyl)methyl)tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxicity and reactivity of organotin compounds .

Chemical Reactions Analysis

Types of Reactions

Stannane, ((phenylsulfonyl)methyl)tributyl- undergoes various chemical reactions, including:

Substitution: The phenylsulfonylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: Although less common, it can undergo oxidation to form tin oxides and other derivatives.

Common Reagents and Conditions

Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other hydride donors are commonly used.

Catalysts: Palladium and other transition metal catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from reactions involving stannane, ((phenylsulfonyl)methyl)tributyl- include reduced organic compounds, substituted derivatives, and various organotin byproducts .

Scientific Research Applications

Reaction Mechanisms

The mechanism of action for stannane involves the formation of tin-centered radicals, which can initiate radical reactions. The tin atom's affinity for sulfur and other nucleophiles enhances its reactivity:

- Reduction Reactions : Stannane acts as a reducing agent in radical reactions, such as the Barton-McCombie deoxygenation and Stille coupling, which are crucial for forming carbon-carbon bonds.

- Substitution Reactions : The phenylsulfonylmethyl group can undergo nucleophilic substitution under appropriate conditions.

- Oxidation : Although less common, stannane can undergo oxidation to produce tin oxides and other derivatives.

Organic Synthesis

Stannane is extensively used in organic synthesis for:

- Radical Reactions : It is employed in radical-based transformations to create complex organic molecules.

- Cross-Coupling Reactions : Stannane plays a significant role in Stille coupling reactions for forming carbon-carbon bonds between aryl or vinyl halides and organotin reagents.

Research has indicated potential biological activities of organotin compounds, including:

- Antimicrobial Properties : Studies suggest that stannanes may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary investigations have shown that certain organotin compounds can inhibit cancer cell growth, warranting further exploration in drug development.

Medicinal Chemistry

Stannane compounds are being investigated for their use in:

- Drug Development : Organotin derivatives are explored as potential candidates for new therapeutic agents due to their unique reactivity profiles.

- Diagnostic Agents : The application of stannanes in imaging techniques is also under research.

Industrial Applications

In industry, stannane is utilized for:

- Polymer Synthesis : It serves as a key reagent in the production of specialty polymers and coatings.

- Material Science : Its reactivity contributes to the development of advanced materials with tailored properties.

Case Study 1: Radical Reactions

A study demonstrated the use of stannane in the Barton-McCombie deoxygenation process, where it effectively reduced alcohols to hydrocarbons under mild conditions. This reaction showcased the compound's utility in synthesizing complex organic molecules while minimizing side reactions.

Case Study 2: Anticancer Research

Research published on the anticancer properties of organotin compounds indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines. This highlights the potential of stannane derivatives as lead compounds in cancer therapy.

Mechanism of Action

The mechanism of action of stannane, ((phenylsulfonyl)methyl)tributyl- involves the formation of tin-centered radicals, which can initiate a variety of radical reactions. The tin atom’s affinity for sulfur and other nucleophiles facilitates these reactions, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Key Characteristics:

- Structure : Tributyltin group attached to a methyl group substituted with a phenylsulfonyl moiety.

- Applications: Potential use in palladium-catalyzed couplings, polymer stabilization, and as a precursor in medicinal chemistry (analogous to other stannanes in evidence) .

- Synthesis : Likely synthesized via tin-hydride substitution or transmetallation, similar to methods for Tributyl[(methoxymethoxy)methyl]stannane (CAS 100045-83-8), which involves potassium hydroxide-mediated reactions .

Comparison with Similar Tributylstannanes

Structural and Electronic Variations

Tributylstannanes differ primarily in their substituents, which dictate reactivity and applications. Below is a comparative analysis of key analogues:

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Reactivity in Cross-Coupling Reactions

- Stille Coupling : Electron-withdrawing substituents (e.g., phenylsulfonyl, nitro) reduce the nucleophilicity of the tin-carbon bond, slowing transmetallation but improving selectivity for electron-deficient partners. For example, Tributyl(4-nitrophenyl)stannane couples efficiently with aryl halides bearing EDGs .

- Electrophilic Substitution : Tributyl(2-furyl)stannane participates in Pd-catalyzed couplings to synthesize spiro derivatives, leveraging the furyl group’s π-system .

Stability and Handling

- Electron-Withdrawing Groups : Compounds like ((phenylsulfonyl)methyl)tributylstannane and tributyl(pentafluoroethyl)stannane exhibit enhanced thermal and oxidative stability due to EWGs, reducing premature decomposition .

- Safety : All tributylstannanes require stringent handling due to toxicity. For example, Tributyl[(methoxymethoxy)methyl]stannane synthesis mandates potassium hydroxide and inert conditions .

Limitations

- Toxicity : Tributyltin compounds are bioaccumulative and regulated under environmental guidelines (e.g., EPA).

- Cost : Fluorinated and sulfonated derivatives require costly precursors and specialized synthesis .

Biological Activity

Stannane, specifically the compound ((phenylsulfonyl)methyl)tributyl- , is a member of the organotin family, which has garnered attention due to its diverse biological activities. Organotin compounds are known for their applications in various fields, including agriculture and medicine. This article explores the biological activity of this specific stannane, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

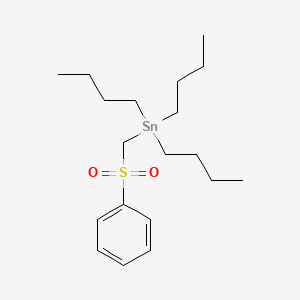

The chemical structure of Stannane, ((phenylsulfonyl)methyl)tributyl-, can be represented as follows:

This structure features a tributyl group bonded to a phenylsulfonylmethyl moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that stannanes possess notable antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains. For instance, stannanes are effective against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial action.

- Case Study : A study demonstrated that tributyltin (TBT) derivatives exhibited significant antibacterial effects in vitro against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxic Effects

Stannane derivatives have been investigated for their cytotoxic effects on cancer cells. The phenylsulfonyl group enhances the compound's ability to induce apoptosis in malignant cells.

- Research Findings : In vitro assays revealed that ((phenylsulfonyl)methyl)tributyl- stannane showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The biological activity of ((phenylsulfonyl)methyl)tributyl- can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the tributyl groups facilitates interaction with lipid membranes, leading to increased permeability and eventual cell lysis.

- Oxidative Stress Induction : The generation of ROS plays a critical role in mediating cytotoxic effects, particularly in cancer cells.

- Enzyme Inhibition : Some studies suggest that organotin compounds can inhibit key enzymes involved in cellular metabolism, further contributing to their biological effects .

Data Tables

| Biological Activity | Effect | Target Organisms/Cells | Mechanism |

|---|---|---|---|

| Antimicrobial | Effective | S. aureus, E. coli | Membrane disruption |

| Cytotoxic | Induces apoptosis | Cancer cell lines (e.g., MCF-7, A549) | ROS generation |

Case Studies

- Antimicrobial Efficacy : A comparative study on various organotin compounds highlighted that ((phenylsulfonyl)methyl)tributyl- exhibited superior antibacterial activity compared to other derivatives. This study involved testing against multiple strains and assessing minimum inhibitory concentrations (MIC) .

- Cancer Cell Line Studies : In a controlled laboratory setting, ((phenylsulfonyl)methyl)tributyl- was tested on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in cytotoxicity with IC50 values significantly lower than those observed for conventional chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ((phenylsulfonyl)methyl)tributylstannane, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves transmetallation or nucleophilic substitution. For example, tributylstannane derivatives are synthesized via lithiation of precursors (e.g., (phenylsulfonyl)methane) followed by reaction with tributyltin chloride. Critical parameters include:

- Temperature control (-78°C to room temperature) to prevent side reactions.

- Use of anhydrous solvents (e.g., THF) under inert atmosphere.

- Quenching with aqueous NH4Cl to stabilize the product.

Yields (~50–70%) depend on stoichiometry and purity of starting materials .

Q. What safety protocols are essential for handling tributylstannane derivatives in laboratory settings?

- Methodology :

- Use fume hoods and personal protective equipment (gloves, goggles) due to organotin toxicity .

- Avoid direct skin contact; tributylstannanes are associated with neurotoxic and immunotoxic effects.

- Store in airtight containers under nitrogen to prevent oxidation.

- Dispose of waste via certified hazardous waste protocols.

Q. How is the purity of ((phenylsulfonyl)methyl)tributylstannane assessed using chromatographic methods?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min. Compare retention times with certified standards .

- GC-MS : Confirm molecular ion peaks (e.g., m/z for Sn isotopes) and fragmentation patterns.

- Impurity thresholds: ≤0.5% for organic impurities, validated via spiked recovery tests .

Advanced Research Questions

Q. How do substituents on the stannane core influence reactivity in radical allylation reactions?

- Methodology :

- Competition experiments : Compare allylation rates of ((phenylsulfonyl)methyl)tributylstannane with analogs (e.g., 2-(trimethylsilyl)prop-2-enyl derivatives).

- Kinetic studies : Use EPR or radical trapping agents (e.g., TEMPO) to quantify radical intermediates.

- Substituent effects: Electron-withdrawing groups (e.g., phenylsulfonyl) polarize transition states, accelerating nucleophilic radical additions by 4–6x vs. alkyl-substituted stannanes .

Q. What computational models predict the stability and electronic properties of ((phenylsulfonyl)methyl)tributylstannane?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity.

- NBO analysis : Quantify hyperconjugative interactions between the Sn center and sulfonyl group.

- Solvent effects : Simulate in toluene vs. DMSO using PCM models to assess polarity-driven reactivity .

Q. How can competing side reactions (e.g., dimerization) be suppressed during stannane-mediated radical couplings?

- Methodology :

- Additive screening : Introduce Lewis acids (e.g., ZnCl2) to stabilize radical intermediates.

- Solvent optimization : Use low-polarity solvents (e.g., hexane) to reduce radical disproportionation.

- Substrate design : Steric hindrance at the Sn center (e.g., bulky tributyl groups) minimizes undesired H-atom abstraction .

Key Considerations for Experimental Design

- Structural characterization : Use [¹¹⁹Sn] NMR to confirm Sn coordination environment (δ ~100–200 ppm) .

- Thermal stability : TGA analysis under N2 to determine decomposition thresholds (>200°C typical for tributylstannanes).

- Cross-validation : Combine experimental data (e.g., kinetic rates) with computational models to refine mechanistic hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.